2-chloroacetic acid

説明

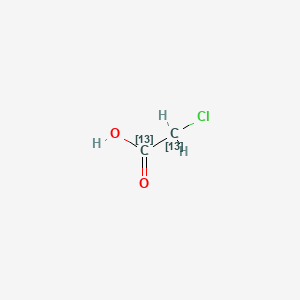

Structure

3D Structure

特性

IUPAC Name |

2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAUTSVDIKZOP-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746516 | |

| Record name | Chloro(~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1839-15-2 | |

| Record name | Acetic-13C2 acid, chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(~13~C_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1839-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Chloroacetic Acid

Established Industrial Synthetic Routes and Process Optimization Research

The industrial production of 2-chloroacetic acid, a crucial intermediate in the chemical industry, is dominated by two primary methods: the chlorination of acetic acid and the hydrolysis of trichloroethylene (B50587). wikipedia.orgchemcess.comnih.gov Both processes have been subject to extensive research to optimize reaction conditions, improve yield and selectivity, and minimize environmental impact.

Chlorination of Acetic Acid: Advanced Catalytic Approaches (e.g., Acetic Anhydride (B1165640), Sulfur)

The direct chlorination of acetic acid is the most prevalent industrial method for synthesizing this compound. wikipedia.orgasianpubs.org This process involves the reaction of glacial acetic acid with chlorine gas in the presence of a catalyst. betakim.com.tr

Catalysts and Mechanistic Considerations:

The choice of catalyst is critical in this process, with acetic anhydride and sulfur being the most common. asianpubs.orgbetakim.com.tr Acetic anhydride is generally considered a more effective catalyst than sulfur, offering better catalytic effect at a lower dosage. asianpubs.org The mechanism of the acetic anhydride-catalyzed reaction is an autocatalytic process. researchgate.netlew.ro It is proposed that acetic anhydride reacts with hydrogen chloride (a byproduct of the main reaction) to form acetyl chloride in situ. lew.ro This acetyl chloride then undergoes an acid-catalyzed enolization, which is the rate-determining step, to form an enol intermediate that readily reacts with chlorine. researchgate.netlew.ro

The reaction proceeds via an ionic chlorination mechanism for the formation of monochloroacetic acid. researchgate.netlew.ro However, this route can lead to the formation of di- and trichloroacetic acid as byproducts, which are challenging to separate by distillation. wikipedia.org The formation of these byproducts also primarily follows an ionic consecutive reaction path. researchgate.netlew.ro

Process Optimization Research:

Research has focused on improving the yield and selectivity of the chlorination process. Studies have investigated the use of various promoters, such as concentrated sulfuric acid or ferric chloride (FeCl₃), in conjunction with an acetic anhydride catalyst. researchgate.net For instance, the use of a FeCl₃ promoter has shown promising results in achieving high yields of this compound. researchgate.net

Microwave irradiation has also been explored as a method to enhance the reaction rate and selectivity. asianpubs.orgasianpubs.org In one study, using microwave irradiation with acetic anhydride as the catalyst, an optimal yield of 94.31% and a selectivity of 93.01% were achieved at a reaction temperature of 95°C, a microwave power of 300 W, and a reaction time of 3.5 hours. asianpubs.orgasianpubs.org

The use of sulfur as a catalyst is an older but still practiced method. betakim.com.trgoogle.com This process typically involves reacting glacial acetic acid with chlorine gas at approximately 95°C. betakim.com.tr However, the sulfur-catalyzed method is associated with lower activity, poorer selectivity, and longer reaction times compared to the acetic anhydride method. google.com It can also lead to sulfur contamination in the final product. google.com

The table below summarizes the key aspects of different catalytic approaches for the chlorination of acetic acid.

| Catalyst System | Key Features | Reported Yield/Selectivity |

| Acetic Anhydride | Autocatalytic process, generally more effective than sulfur. asianpubs.orgresearchgate.netlew.ro | Yields can reach over 90%. asianpubs.orgasianpubs.org |

| Acetic Anhydride with Promoters (e.g., H₂SO₄, FeCl₃) | Promoters can increase the reaction rate. researchgate.net | Yields of up to 95.8% have been reported with FeCl₃. lew.ro |

| Sulfur | Older, less active, and less selective method. betakim.com.trgoogle.com | Longer reaction times are typical. google.com |

| Microwave-Assisted Acetic Anhydride | Significantly improves reaction rate and selectivity. asianpubs.orgasianpubs.org | Yield of 94.31% and selectivity of 93.01% reported. asianpubs.orgasianpubs.org |

Hydrolysis of Trichloroethylene and Tetrachloroethane: Mechanistic Insights

An alternative industrial route to this compound involves the hydrolysis of chlorinated hydrocarbons, specifically trichloroethylene and tetrachloroethane. asianpubs.org

Hydrolysis of Trichloroethylene:

This method involves reacting trichloroethylene with a concentrated solution of sulfuric acid (typically at least 75%) at temperatures between 130–140°C. wikipedia.orgchemcess.com The reaction produces a highly pure form of this compound, free from the di- and trichloroacetic acid impurities that are common in the chlorination of acetic acid route. wikipedia.orgchemcess.comwiley-vch.de

The process can be run continuously, where trichloroethylene and sulfuric acid are fed into a reactor. nih.gov The resulting mixture is then subjected to vacuum distillation to isolate the pure this compound. chemcess.com Despite the high purity of the product, this method has become less popular due to the high cost of trichloroethylene and the significant quantities of hydrogen chloride gas produced as a byproduct. wikipedia.orgchemcess.com

Hydrolysis of Tetrachloroethane:

The hydrolysis of tetrachloroethane is another, though less common, industrial method for producing this compound. asianpubs.org While detailed mechanistic studies for this specific industrial process are less prevalent in readily available literature, the general principle involves the substitution of chlorine atoms with hydroxyl groups under specific reaction conditions, followed by rearrangement to form the carboxylic acid.

The table below compares the hydrolysis-based synthetic routes.

| Starting Material | Key Features | Advantages | Disadvantages |

| Trichloroethylene | Reaction with concentrated sulfuric acid at 130-140°C. wikipedia.orgchemcess.com | Produces highly pure this compound. wikipedia.orgchemcess.comwiley-vch.de | High cost of starting material, significant HCl byproduct. wikipedia.orgchemcess.com |

| Tetrachloroethane | An alternative hydrolysis-based method. asianpubs.org | - | Less commonly used in industry. |

Novel and Green Synthesis Approaches

In response to the growing demand for more environmentally benign chemical processes, research into novel and green synthesis methods for this compound is an active area. These approaches aim to reduce the use of harsh reagents, minimize waste generation, and operate under milder reaction conditions.

Biocatalytic and Enzymatic Synthesis Pathways

The application of biocatalysts and enzymes in chemical synthesis offers the potential for high selectivity and operation under mild, aqueous conditions. While specific, well-established biocatalytic routes for the direct synthesis of this compound are not widely reported in mainstream industrial literature, the principles of enzymatic catalysis are being explored for various halogenation and oxidation reactions. The development of robust enzymes capable of selectively chlorinating the α-carbon of acetic acid could represent a significant advancement in green chemistry. Research in this area is likely to focus on the discovery or engineering of specific halogenase enzymes that can perform this transformation efficiently.

Electrochemical Synthesis Techniques

Electrochemical methods provide an alternative to traditional chemical oxidants and reductants by using electricity to drive chemical reactions. The electrochemical synthesis of this compound could potentially proceed through the anodic oxidation of a suitable precursor in the presence of a chloride source. This approach could offer advantages such as precise control over reaction conditions and the avoidance of stoichiometric chemical reagents. For instance, the electrochemical reduction of trichloroacetic acid has been studied for the preparation of dichloroacetic acid, suggesting that electrochemical pathways for manipulating chloroacetic acids are feasible. orgsyn.org Further research is needed to develop an efficient and selective electrochemical process for the direct synthesis of this compound from acetic acid.

Photocatalytic and Photochemical Synthesis Routes

Photocatalysis and photochemistry utilize light to initiate and drive chemical reactions. The photochlorination of acetic acid has been investigated as a potential route to this compound. google.com This method relies on the principle that light, particularly UV light, can initiate the formation of chlorine radicals from chlorine gas. google.comyoutube.com These highly reactive radicals can then react with acetic acid to form this compound.

One of the challenges of direct photochlorination is controlling the selectivity, as the product, this compound, can be further chlorinated to dichloroacetic acid. google.com To address this, coupling the photochlorination reactor with a distillation column in a reactive distillation setup has been proposed. google.com This allows for the continuous removal of the desired product from the reaction zone, thereby minimizing subsequent chlorination reactions. google.com While promising as a cleaner alternative to catalyst-based methods, further development is required to optimize the efficiency and scalability of this technology for industrial application. google.com

Microwave-Assisted and Ultrasound-Assisted Synthesis

Modern synthetic chemistry increasingly employs energy sources like microwave irradiation and ultrasound to enhance reaction efficiency, reduce times, and promote greener processes. These techniques have been successfully applied to reactions involving this compound, both in its direct synthesis and its use as a precursor for more complex molecules.

Microwave-Assisted Synthesis:

Microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, leading to rapid and uniform heating. This method has proven superior to conventional heating for several syntheses involving this compound.

One key application is the direct synthesis of this compound from the chlorination of acetic acid. Research has focused on optimizing conditions using acetic anhydride as a catalyst under microwave irradiation. asianpubs.org The study identified that factors such as microwave power, reaction time, and temperature significantly influence the yield and selectivity. Optimal conditions were found to be a microwave power of 300 W and a reaction temperature of 95 °C for 3.5 hours, which resulted in a 94.31% yield of this compound. asianpubs.org This represents a significant improvement in reaction efficiency compared to ordinary heating methods. asianpubs.org

Beyond its direct synthesis, this compound is a crucial reagent in microwave-assisted organic synthesis (MAOS) of heterocyclic compounds. For instance, the synthesis of thiazolidin-2,4-dione derivatives is efficiently achieved by reacting thiourea (B124793) and this compound under microwave irradiation. farmaciajournal.com This method drastically reduces the reaction time to just 15 minutes at 150 W, a significant improvement over conventional methods. farmaciajournal.com Similarly, the synthesis of various thiazolidin-4-ones from thiosemicarbazones and this compound demonstrates the superiority of microwave assistance. sciforum.net Compared to conventional refluxing which takes hours and produces side products, the microwave method yields the desired product exclusively in a much shorter time frame with higher yields. sciforum.net

| Parameter | Conventional Method (Reflux) | Microwave Method (360W) |

|---|---|---|

| Reaction Time | 5 hours | 45 minutes |

| Yield | 53% | 82% |

| Side Products | Formed | None formed |

¹Data sourced from a study on thiazolidin-4-one synthesis. sciforum.net

Ultrasound-Assisted Synthesis:

Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby accelerating reactions.

This technique has been effectively used in the synthesis of thiazole (B1198619) derivatives where this compound is a key reactant. In one example, new thiazole derivatives bearing a coumarin (B35378) nucleus were synthesized by reacting a thiosemicarbazide (B42300) with this compound in glacial acetic acid. mdpi.com The use of an ultrasonic generator at 50–60 °C reduced the reaction time to just 30 minutes. mdpi.com Similarly, the synthesis of 2,4-thiazolidinedione (B21345) from thiourea and chloroacetyl chloride (a derivative of chloroacetic acid) in water saw reaction times decrease from over 10 hours with conventional heating to 4-5 hours under ultrasonic irradiation, with a slight improvement in yield. pharmacyjournal.info These examples highlight the role of ultrasound in creating more efficient and environmentally friendly synthetic pathways. pharmacyjournal.info

| Reactants | Conditions | Reaction Time |

|---|---|---|

| Thiosemicarbazide derivative, this compound, appropriate aldehyde | Ultrasonic irradiation, 50-60 °C, glacial acetic acid, sodium acetate (B1210297) | 30 min |

| Thiosemicarbazide derivative, this compound | Ultrasonic irradiation, 50-60 °C, glacial acetic acid, sodium acetate | 30 min |

²Data from the synthesis of new thiazole derivatives. mdpi.com

Reaction Kinetics and Thermodynamic Studies of this compound Synthesis

Understanding the reaction kinetics and thermodynamics is fundamental to optimizing the synthesis of this compound and its derivatives.

Reaction Kinetics:

Kinetic studies provide insights into reaction rates and the factors that influence them. The industrial synthesis of this compound is primarily achieved through the catalyzed chlorination of acetic acid. wiley-vch.de The mechanism can be complex, with evidence suggesting both parallel and series reactions occurring, leading to the formation of byproducts like dichloroacetic acid. asianpubs.org When acetic anhydride is used as a catalyst, the reaction is believed to proceed via an ionic mechanism where acetyl chloride is formed as an intermediate. lew.ro This intermediate enolizes, followed by the addition of chlorine. lew.ro The activation energy for the formation of the enol from acetyl chloride is 51.64 kJ/mol. lew.ro

The kinetics of the esterification of this compound with methanol (B129727) to produce methyl chloroacetate (B1199739) have also been thoroughly investigated. acs.org This reversible reaction is influenced by temperature, catalyst dosage, and the molar ratio of reactants. Studies have shown that increasing the reaction temperature from 50 °C to 70 °C significantly increases the conversion of chloroacetic acid. acs.org However, further increasing the temperature to 80 °C does not lead to a significant improvement, suggesting an optimal temperature of around 70 °C. acs.org The reaction approaches equilibrium after approximately 2 hours under these optimal conditions, achieving a conversion of 70.11%. acs.org

| Reaction Time (h) | Conversion at 50 °C (%) | Conversion at 60 °C (%) | Conversion at 70 °C (%) | Conversion at 80 °C (%) |

|---|---|---|---|---|

| 0.5 | 29.5 | 40.1 | 50.2 | 55.1 |

| 1.0 | 40.3 | 52.8 | 63.5 | 65.2 |

| 2.0 | 50.1 | 61.9 | 70.1 | 70.5 |

| 4.0 | 54.2 | 64.3 | 71.3 | 71.5 |

³Data for the esterification of chloroacetic acid with methanol. acs.org

Thermodynamic Studies:

Thermodynamic studies focus on the energy changes associated with a reaction. For this compound, a key area of study has been the thermodynamics of its ionization in aqueous solutions. scribd.com These investigations determine equilibrium constants from which standard free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of ionization can be calculated. Such data is crucial for understanding the acid's behavior in various chemical and biological systems.

Furthermore, mechanistic studies on atmospheric multiphase chemistry have involved quantum chemical calculations to determine the Gibbs free energy for reactions such as the hydrolysis of chloroacetaldehyde (B151913) to form this compound. copernicus.org These theoretical studies help elucidate the potential pathways and spontaneity of chloroacetic acid formation in the environment. copernicus.orgcopernicus.org

Stereochemical Control in Synthesis of Chloroacetic Acid Derivatives

While this compound itself is an achiral molecule, it serves as a versatile building block in the synthesis of chiral derivatives where controlling the stereochemistry is paramount.

Stereochemical control involves directing a reaction to favor the formation of one stereoisomer over others. A notable example is the synthesis of α-chloroarylacetic acid derivatives, which are valuable chiral intermediates in the pharmaceutical industry. mdpi.com An electrochemical carboxylation method has been developed for α,α-dichloroarylmethane derivatives to produce these chiral acids. mdpi.com This process demonstrates high selectivity for the desired chlorinated product over non-chlorinated or dicarboxylic acid byproducts. mdpi.com

Another instance of stereocontrol is seen in multicomponent reactions. The Mannich reaction of vanillin, an aromatic amine, and cyclohexanone (B45756) can be catalyzed by chloroacetate-based ionic liquids. rsc.org This method has been shown to yield the Mannich base product with excellent diastereoselectivity. Specifically, spectroscopic analysis confirmed that only the syn diastereoisomer of the product was obtained, indicating a high degree of stereochemical control exerted by the catalytic system. rsc.org

The synthesis of more complex heterocyclic structures, such as 6-oxoperhydropyridazine-3-carboxylic acid derivatives (OPCAs), also demonstrates stereochemical control. acs.org These cyclic amino acid derivatives can be synthesized diastereoselectively from α,β-didehydroglutamates, where the relative stereochemistry of the substituents on the pyridazinone ring is carefully controlled during the synthetic process. acs.org While not a direct reaction of this compound, the principles of controlling stereochemistry in related acid derivatives are well-established.

| Reaction Type | Key Reagent/Catalyst | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Mannich Reaction | Chloroacetate ethanolamine (B43304) based ionic liquid | Mannich Base (MB-Cl) | Excellent diastereoselectivity (only syn isomer obtained) | rsc.org |

| Electrochemical Carboxylation | α,α-dichloroarylmethane | α-chloroarylacetic acid derivatives | High selectivity for monochlorinated product | mdpi.com |

Environmental Dynamics and Biogeochemical Cycling of 2 Chloroacetic Acid

Occurrence and Distribution in Aquatic and Terrestrial Ecosystems

2-chloroacetic acid (CAA), also known as monochloroacetic acid (MCA), is a chemical compound that has been identified in various environmental compartments. Its presence is noted in rainwater, snow, surface water, groundwater, and wastewater, with concentrations that can vary significantly. researchgate.net The compound's ubiquitous nature is supported by its detection in pre-industrial ice samples, suggesting the existence of natural sources alongside anthropogenic ones. ecetoc.org In soil, this compound is mobile and can leach into the ground. oecd.org

The introduction of this compound into the environment occurs through both natural and human-made pathways.

Industrial Emissions: Anthropogenic releases can happen during the production and processing of this compound and its derivatives. ecetoc.orgeuropa.eu It is used as a chemical intermediate in the manufacturing of various products, including herbicides like 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid, as well as carboxymethyl cellulose (B213188). oecd.org Industrial activities such as packaging, drying of molten MCAA, and cleaning of equipment can lead to the release of MCAA dust particles into the environment. ecetoc.org However, industrial emissions are considered to make a negligible contribution to the global background concentrations. ecetoc.org

Disinfection By-products: A significant anthropogenic source of this compound is its formation as a disinfection by-product (DBP) during water treatment. ecetoc.orgsswm.infoknowyourh2o.comepa.gov When chlorine-based disinfectants react with naturally occurring organic matter in water, a group of chemicals known as haloacetic acids (HAAs) are formed, which includes this compound. sswm.infoknowyourh2o.comepa.gov This process can occur in drinking water treatment and when disinfecting wastewater. knowyourh2o.com

Atmospheric Formation: this compound can be formed in the atmosphere through photochemical reactions. oecd.org The atmospheric photochemical oxidation of some volatile organochlorine compounds is one source of chloroacetic acids. nih.govresearchgate.net It has been suggested that chlorine atoms in the marine boundary layer can react with natural unsaturated hydrocarbons to produce MCAA. ecetoc.org Additionally, the degradation of more highly chlorinated acetic acids can also form this compound. ecetoc.org

Natural Sources: The widespread presence of this compound, including in historical ice samples, points to natural formation processes. ecetoc.org Natural chlorination of organic matter by soil microorganisms is a known source. nih.govresearchgate.net

Concentrations of this compound exhibit notable spatial and temporal variations in the environment.

Atmosphere: In the atmosphere, this compound released from sources like pesticide spraying is typically associated with aerosols. oecd.org These aerosols are subject to gravitational settling. oecd.org Field measurements at a coastal site in southern China observed a distinct daily pattern of this compound, with daytime peaks, suggesting photochemical secondary formation. copernicus.orgcopernicus.orgresearchgate.net The concentrations showed a strong positive correlation with photochemically active species and solar radiation, and a negative correlation with relative humidity, which may be due to its removal through uptake onto clouds or aerosols. copernicus.orgcopernicus.org

Water Bodies: In a study conducted in Switzerland, the concentrations of chloroacetic acids, including monochloroacetic acid (MCA), dichloroacetic acid (DCA), and trichloroacetic acid (TCA), were measured in rain and various natural waters. researchgate.net The results showed significant variations in concentrations, for example, from <11 to 7100 ng/L in rainwater. researchgate.net Average concentrations in rivers and lakes were also documented, with a correlation observed between TCA concentrations and chloride concentrations in rivers, indicating a link to wastewater loads. researchgate.net

| Compound | Average Concentration in Rivers (ng/L) | Average Concentration in Lakes (ng/L) | Average Concentration in Precipitation (ng/L) |

|---|---|---|---|

| Monochloroacetic acid (MCA) | ~50 | ~40 | Combined average shown in source graphic |

| Dichloroacetic acid (DCA) | ~100 | ~80 | |

| Trichloroacetic acid (TCA) | ~250 | ~150 |

Sources and Pathways of Environmental Introduction (e.g., Industrial Emissions, Disinfection By-products)

Environmental Transformation and Degradation Processes

This compound is subject to various transformation and degradation processes in the environment, with biodegradation being a key pathway. oecd.org Abiotic degradation through hydrolysis or direct photolysis is not considered a significant loss process under typical environmental conditions. ecetoc.orgoecd.orgnih.gov

Biodegradation is a primary mechanism for the removal of this compound from the environment. oecd.org It is readily degraded by microorganisms in sewage, soil, and water under both aerobic and anaerobic conditions. oecd.org For instance, in river water, about 73% of the compound can be mineralized to carbon dioxide in 8-10 days. oecd.org Under anaerobic conditions, it can be degraded to methane (B114726), carbon dioxide, and chloride ions. oecd.org The degradation rate is influenced by factors such as microbial acclimation, temperature, and pH, with persistence observed under acidic and low-temperature conditions. oecd.org

The initial step in the aerobic biodegradation of this compound is the enzymatic cleavage of the carbon-halogen bond, which is a hydrolytic dehalogenation. ecetoc.org This reaction produces glycolic acid and hydrochloric acid. The resulting glycolic acid is then converted to glyoxylic acid and enters normal cellular metabolic pathways. ecetoc.org

A variety of bacteria and some fungi have been shown to degrade this compound.

Bacterial Degradation: Numerous bacterial species, particularly from the genus Pseudomonas, have been isolated from soil and are capable of utilizing this compound as a sole carbon and energy source. nih.govoup.comoup.com The degradation process in these bacteria involves the oxidation of 2-chloroethanol (B45725) to 2-chloroacetaldehyde and then to this compound, which is subsequently dechlorinated to glycolic acid. oup.comoup.com Other bacteria, such as Xanthobacter and Moraxella, also possess the ability to metabolize haloacetic acids. nih.gov Some bacteria can degrade it anaerobically through a fermentative pathway. researchgate.netasm.org

Fungal Degradation: While research has heavily focused on bacteria, some fungi have also been identified as capable of degrading halogenated compounds. For example, Aspergillus oryzae and Trichoderma longibrachiatum have been shown to degrade pesticides, with chloroacetic acid being identified as a biodegradation end product of cypermethrin (B145020) by Bacillus subtilis in one study. researchgate.net Fungi like Byssochlamys spectabilis and Aspergillus fumigatus have demonstrated the ability to degrade chlorpyrifos. researchgate.net The ligninolytic enzymes of white-rot fungi, such as peroxidases and laccases, are effective in breaking down a wide range of toxic compounds. nih.gov

Dehalogenases are crucial enzymes in the biodegradation of this compound, catalyzing the cleavage of the carbon-halogen bond. scialert.netnih.govresearchgate.net

These hydrolytic enzymes remove the halogen from 2-haloalkanoic acids to produce the corresponding 2-hydroxyalkanoic acids. nih.govnih.gov The activity of these enzymes is a key step in rendering the compound less toxic and allowing it to be further metabolized by the microorganism. nih.gov

Several types of 2-haloacid dehalogenases have been identified based on their substrate specificity and stereoselectivity. nih.gov They are broadly classified into groups that act on different isomers of haloacids:

L-2-haloacid dehalogenases (L-DEX): These enzymes specifically act on L-2-haloalkanoic acids. nih.gov

D-2-haloacid dehalogenases (D-DEX): These catalyze the dehalogenation of D-2-haloalkanoic acids. nih.gov

DL-2-haloacid dehalogenases (DL-DEX): These can act on both D- and L-isomers. nih.gov

The presence of dehalogenase genes has been identified in various bacteria, and these enzymes are often inducible, meaning their production is triggered by the presence of the halogenated substrate. scialert.netnih.gov

| Dehalogenase Type | Substrate Specificity | Product | Source Organism Example |

|---|---|---|---|

| L-DEX | L-2-haloalkanoic acids | D-2-hydroxyalkanoic acids | Pseudomonas sp. |

| D-DEX | D-2-haloalkanoic acids | L-2-hydroxyalkanoic acids | Rhizobium sp. |

| DL-DEX | D- and L-2-haloalkanoic acids | Inverted or retained configuration products | Pseudomonas sp. |

Biodegradation Pathways and Microbial Metabolism

Factors Influencing Microbial Degradation Kinetics (e.g., Acclimation, Temperature, pH)

The kinetics of microbial degradation of this compound (also known as monochloroacetic acid or MCA) in the environment are significantly influenced by several key factors, including the acclimation of microbial populations, temperature, and pH. oecd.orgiastate.edu The rate at which microorganisms break down this compound can vary widely depending on these conditions. ukzn.ac.za

Acclimation: The prior exposure of a microbial community to this compound can lead to acclimation, resulting in a significantly enhanced degradation rate. oecd.org Laboratory tests using sewage or acclimated sludge inocula have demonstrated that this compound can be degraded by more than 70-90% within 5 to 10 days. oecd.org This adaptation involves the selection and proliferation of microorganisms capable of utilizing the compound as a substrate, often through the induction of specific enzymes like dehalogenases.

Temperature: Temperature has a profound effect on the enzymatic reactions that drive microbial metabolism. iastate.edu The degradation of this compound is temperature-dependent, with rates generally increasing with temperature up to an optimal point. oecd.orgiwaponline.com For instance, in river water, 73% of the compound was mineralized to carbon dioxide in 8-10 days at 29°C. oecd.org However, degradation is comparatively persistent under low-temperature conditions. oecd.org Most biological systems have an optimal temperature range for microbial growth, typically between 25-40°C for mesophiles, and reaction rates can roughly double for every 10°C rise within this range. iastate.edu

pH: The pH of the environmental matrix is another critical factor. iastate.edu The degradation of this compound is pH-dependent, tending to decrease as the pH becomes more acidic. oecd.org Most biological treatment systems and microbial consortia function optimally within a pH range of 6.5 to 7.5. iastate.edu Haloacid dehalogenase enzymes, which are crucial for the breakdown of halogenated acids, often exhibit a broad optimal pH range. ukzn.ac.za However, under acidic conditions, the persistence of this compound in soil increases. oecd.org

Table 1: Factors Affecting Microbial Degradation of this compound

Abiotic Transformation Mechanisms

Abiotic processes, which are non-biological, also contribute to the transformation of this compound in the environment. chemcess.com These mechanisms include hydrolysis, photolysis, and oxidation-reduction reactions. chemcess.comwiley-vch.de

Hydrolysis and Nucleophilic Substitution Reactions in Environmental Matrices

Hydrolysis is a chemical reaction where a molecule is cleaved by the addition of water. nih.gov For this compound, the carbon-chlorine bond is susceptible to nucleophilic attack. In neutral or basic aqueous solutions, the chlorine atom can be hydrolyzed, a reaction that is used industrially to produce glycolic acid and diglycolic acid. nih.gov However, under typical environmental conditions, hydrolysis is not considered a significant degradation pathway for this compound as it lacks functional groups that readily hydrolyze under these conditions. oecd.orgiaea.org The molecule's reactivity is centered on the carboxylic acid group and the ease of substitution of the α-chlorine atom. This susceptibility to nucleophilic substitution allows it to react with various nucleophiles, such as amines or thiols. geoscienceworld.org

Photolytic and Radiolytic Degradation

Photolytic degradation involves the breakdown of compounds by light. This compound does not significantly absorb UV radiation at wavelengths above 290 nm, which is the range of sunlight reaching the Earth's surface. oecd.orgiaea.org Consequently, direct photolysis is not an expected or significant degradation process. iaea.org Laboratory experiments have shown that it photodechlorinates very slowly in air-saturated solutions, with less than 0.4% conversion to free chloride after 11 hours of irradiation. oecd.orgiaea.org The rate of photodechlorination is even lower in the absence of oxygen. oecd.org However, the presence of photosensitizers can increase the rate of photodechlorination. oecd.org

Radiolytic degradation, using methods like gamma irradiation, has been shown to be effective in decomposing chloroacetic acids. researchgate.netmdpi.com Studies on the herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), a related compound, demonstrated that gamma radiation can break it down into phenolic compounds and carboxylic acids. researchgate.net The efficiency of this process can be influenced by the radiation dose and the pH of the solution. researchgate.net

Oxidation-Reduction Reactions in Environmental Systems

Oxidation-reduction (redox) reactions are crucial in determining the fate of contaminants in the environment. wiley-vch.de These reactions involve the transfer of electrons. ecetoc.org While carboxylic acids can be oxidized by strong oxidizing agents, the specific redox transformations of this compound in typical environmental systems are less prominent than microbial degradation. iaea.orgecetoc.org In anaerobic environments, such as some sediments, reduction is a characteristic pathway for contaminant transformation. wiley-vch.de The oxidation state of the carbon atom attached to the chlorine in this compound influences its reactivity. chemcess.com Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals, can degrade chloroacetic acids, but these are typically engineered treatment systems rather than naturally occurring environmental processes. mdpi.comnih.gov

Bioaccumulation and Biotransformation in Non-Human Organisms

Bioaccumulation refers to the buildup of a chemical in an organism over time, while biotransformation is the chemical alteration of that substance within the organism.

Uptake and Metabolism in Aquatic Organisms

This compound has a very low log octanol/water partition coefficient (log Kow) of 0.22, which indicates a low potential for bioaccumulation in aquatic organisms like fish. oecd.orgnih.gov Chemicals with a low log Kow are generally not expected to concentrate significantly in the fatty tissues of organisms. taylorandfrancis.com

Studies on related compounds support this expectation. For example, 2,4-D, which also contains a chloroacetic acid moiety, has a measured bioconcentration factor (BCF) of only 1 in carp, indicating that significant bioaccumulation is not expected. nih.gov Once absorbed, haloacetic acids are generally widely distributed in the body and can be metabolized. uba.de In some organisms, this compound can be metabolized, for instance by reacting with glutathione (B108866). However, some microbial degradation pathways of other chlorinated compounds can lead to the accumulation of this compound as a metabolite that is not readily degraded by that specific strain. Algae have been identified as the most sensitive aquatic organism group to this compound. nih.gov

Table 2: Ecotoxicological and Bioaccumulation Properties of this compound

Interaction with Plant Physiological Processes (e.g., Photosynthesis, Respiration)

This compound (CAA), a known phytotoxic compound, significantly interferes with essential plant physiological processes, including photosynthesis and respiration. mdpi.comebi.ac.ukresearchgate.net Its presence, even at low concentrations, can trigger a cascade of adverse effects within plant cells. mdpi.com

Research on the aquatic macrophyte Vallisneria natans has shown that exposure to chloroacetic acids adversely affects the plant's photosynthetic system. mdpi.comresearchgate.net This is often observed as a decrease in chlorophyll (B73375) content, a key pigment for capturing light energy. mdpi.com For instance, in one study, while not isolating this compound specifically, the combined effects of chloroacetic acids and another compound, N-Nitrosodimethylamine (NDMA), led to initial increases and then decreases in chlorophyll levels. mdpi.com

The phytotoxicity of this compound stems from its ability to disrupt cellular functions. ebi.ac.uknih.gov It acts as an alkylating agent, meaning it can introduce an alkyl group into biologically active molecules, thereby altering their function. ebi.ac.uk This disruption can lead to a range of toxic responses. In studies with transgenic tobacco plants engineered to metabolize 1,2-dichloroethane (B1671644), an intermediate product is this compound. nih.gov This accumulation proved to be phytotoxic, causing the plants to die, highlighting the compound's detrimental impact on plant viability. nih.gov

Furthermore, exposure to chloroacetic acids can induce oxidative stress in plants. mdpi.com This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules. mdpi.com In response to this stress, plants may activate their antioxidant defense systems. mdpi.com Studies on Vallisneria natans revealed that exposure to chloroacetic acids led to changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). mdpi.comresearchgate.net Specifically, SOD activity decreased with increasing concentrations of chloroacetic acids. mdpi.com

The phytotoxic effects of this compound have been documented across various plant species. Studies on Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum have confirmed its toxicity. ebi.ac.uk The compound's ability to be readily taken up by plants from the soil and translocated to other parts, such as needles in conifers, demonstrates its potential to cause systemic damage, including to the photosynthetic apparatus. researchgate.net

Transport and Fate Modeling in Environmental Systems

Understanding the transport and fate of this compound in the environment is crucial for assessing its potential ecological risks. tandfonline.com Mathematical and computer-based models are employed to predict its behavior in various environmental compartments, such as soil, water, and air. acs.orgmdpi.com These models consider several key physical and chemical properties of the compound, as well as environmental factors that influence its movement and degradation. tandfonline.commdpi.com

Volatilization and Atmospheric Transport

Volatilization, the process by which a substance evaporates from soil or water into the atmosphere, is another important aspect of the environmental fate of this compound.

If released to soil, volatilization from moist surfaces is not expected to be a significant process. nih.gov This is because the compound exists as an anion, and anions are nonvolatile. nih.gov From dry soil surfaces, its vapor pressure of 6.5 x 10⁻² mm Hg at 25°C suggests that it is not expected to volatilize significantly under these conditions either. nih.gov

Similarly, for releases into water, volatilization is not considered a significant loss process because the compound is almost completely ionized at environmental pH levels. oecd.org

However, if this compound is released into the atmosphere, for instance during its application as a pesticide, it is likely to be associated with aerosols and sprays. oecd.org In the atmosphere, it is expected to exist solely as a vapor. nih.gov This vapor-phase this compound can then be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated half-life for this atmospheric reaction is about 20 days. nih.gov Atmospheric transport can also occur, with the potential for washout by rain, which is a significant input pathway for haloacetic acids into the biosphere. researchgate.net

Predictive Modeling of Environmental Fate

For this compound, predictive models would incorporate its high mobility in soil, low potential for adsorption, and limited volatilization from soil and water. nih.govoecd.org They would also account for its degradation pathways, including biodegradation in soil and water, and photochemical degradation in the atmosphere. nih.govoecd.org

Quantitative structure-activity relationship (QSAR) models can be used to estimate properties like the half-life of a substance in different environmental compartments. acs.org For instance, models like CATALOGIC can simulate abiotic and microbial degradation pathways to predict transformation products and degradation rates. researchgate.net Furthermore, kinetic models can be developed to predict the degradation of halogenated compounds in specific treatment processes, such as the UV/H₂O₂ advanced oxidation process. acs.org

The development of comprehensive fate and transport models, such as EPANET-C, allows for the simulation of contaminant behavior within complex systems like water distribution networks, considering reactions, transport, and decay. mdpi.com These predictive tools are invaluable for assessing the potential risks posed by this compound and for developing strategies to manage its presence in the environment. tandfonline.comacs.org

Interactive Data Table: Physicochemical Properties Influencing Environmental Fate

| Property | Value | Implication for Environmental Fate | Source |

| Vapor Pressure | 6.5 x 10⁻² mm Hg at 25°C | Exists as a vapor in the atmosphere; low volatilization from dry soil. | nih.gov |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 2 (estimated) | Very high mobility in soil. | nih.gov |

| pKa | 2.87 | Exists as an anion in the environment, leading to low adsorption and no volatilization from water. | nih.govoecd.org |

| Log Kow (Octanol-Water Partition Coefficient) | 0.22 | Low potential for bioaccumulation and adsorption to soil/sediment. | oecd.org |

| Atmospheric Half-life (reaction with OH radicals) | 20 days (estimated) | Subject to degradation in the atmosphere. | nih.gov |

Advanced Analytical Chemistry and Detection Strategies for 2 Chloroacetic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of 2-chloroacetic acid, offering high-resolution separation from complex matrices. Various chromatographic techniques, each with its unique advantages, are employed for the precise quantification of this compound.

Gas Chromatography (GC) with Various Detectors (e.g., FID, ECD, MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often following a derivatization step to enhance volatility and detectability. The choice of detector is critical and depends on the required sensitivity and selectivity.

Flame Ionization Detector (FID): GC-FID is a widely used method for the determination of this compound. keikaventures.com In this technique, the sample is typically desorbed and then analyzed. keikaventures.com For instance, a method for analyzing this compound in air involves collection on silica (B1680970) sorbent tubes, desorption with deionized water, and subsequent analysis by GC-FID. keikaventures.com This approach is applicable over a wide concentration range. keikaventures.com It is important to note that compounds like chloroacetyl chloride can act as positive interferents as they hydrolyze to form monochloroacetic acid during the procedure. keikaventures.com

Electron Capture Detector (ECD): The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it well-suited for the analysis of this compound. ymaws.com GC-ECD methods are established for determining chloroacetic acids in various matrices. However, the use of ECDs, which often contain a radioactive Ni-63 source, can be subject to stringent governmental controls, prompting the exploration of alternative detectors.

Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides high selectivity and sensitivity, allowing for both identification and quantification. The development of GC-MS methods is a relevant alternative to GC-ECD, offering excellent detectability and a universal response. In GC-MS analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and specificity by monitoring characteristic ions of the target analyte.

A comparative overview of GC detectors for this compound analysis is presented below:

| Detector | Principle | Advantages for 2-CAA Analysis | Considerations |

| FID | Measures ions produced during combustion of organic compounds in a hydrogen flame. | Robust, wide linear range, good for quantification. keikaventures.com | Less sensitive than ECD for halogenated compounds. |

| ECD | Detects compounds with electronegative functional groups (e.g., halogens) by measuring the decrease in a constant electron current. | High sensitivity to halogenated compounds like 2-CAA. ymaws.com | Radioactive source requires special handling and licensing. |

| MS | Ionizes molecules and separates them based on their mass-to-charge ratio. | High selectivity and structural confirmation, enabling trace-level detection. nih.gov | More complex and expensive instrumentation. |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally labile compounds like this compound in their native or derivatized form. Derivatization is often employed to enhance the detectability of 2-CAA, especially for UV-Vis detection.

A common strategy involves pre-column derivatization to attach a chromophore to the this compound molecule, allowing for sensitive detection at higher wavelengths where there is less interference. google.com For example, a method for determining small-molecule halogenated carboxylic acids in pharmaceuticals utilizes a derivatization agent that shifts the ultraviolet absorption to a region with less baseline noise and interference. google.com One such method uses 1-naphthylamine (B1663977) as a derivatizing agent, with detection at 222 nm. researchgate.net However, high reaction temperatures can potentially lead to the formation of degradation impurities. google.com

Another approach involves the use of nitro-substituted phenylhydrazines as derivatizing reagents, which cause a significant red shift in the UV absorption band of the resulting derivative, enhancing specificity. google.com The selection of the appropriate derivatization reagent and optimization of reaction conditions are crucial for achieving the desired sensitivity and accuracy.

The following table summarizes key aspects of an example HPLC-DAD method for 2-CAA after derivatization:

| Parameter | Condition |

| Chromatograph | Shimadzu LC20AT |

| Column | 250mm×4.6mm, 5μm Shimadzu Inertsil ODS-3 |

| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid (B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 392 nm |

| Injection Volume | 20 µL |

Table based on data from a patent describing an HPLC-DAD method for small-molecule halogenated carboxylic acids. google.com

Ion Chromatography (IC) for Aqueous Samples

Ion Chromatography (IC) is a highly effective technique for the determination of ionic species like 2-chloroacetate in aqueous samples. It offers the advantage of direct injection without the need for derivatization. thermofisher.com IC methods are known for their sensitivity and simplicity in the analysis of haloacetic acids. thermofisher.com

IC systems typically utilize a conductivity detector to measure the concentration of the separated ions. cdc.govresearchgate.net The method often involves an anion separator column to resolve the analyte of interest from other anions present in the sample. cdc.gov For instance, NIOSH Method 2008 for chloroacetic acid employs an IC with a conductivity detector and specifies chromatographic conditions that can separate chloroacetate (B1199739) from other ions like acetate (B1210297), chloride, and dichloroacetate (B87207). cdc.gov

The performance of IC methods can be enhanced by using smaller internal diameter columns, which can improve detection limits. nih.gov The choice of eluent, typically a bicarbonate or hydroxide (B78521) solution, is critical for achieving good separation. cdc.govnsf.gov Modern IC systems may feature an eluent generator, which electrolytically produces the eluent, simplifying the process. thermofisher.com

A study on the determination of chloroacetic acid in a drug substance reported the following IC conditions:

| Parameter | Condition |

| Instrument | Metrohm 930 compact IC Flex or Dionex ICS 5000+ |

| Detector | Conductometric |

| Column | Metrosep A Supp 5 (250 mm x 4.0 mm, 5 µm) |

| Mobile Phase | Mixture of sodium carbonate and sodium bicarbonate |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Not to exceed 30 °C |

Table based on data from a study on the determination of chloroacetic acid as a genotoxic impurity. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural analysis and sensitive quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Mass Spectrometry (MS), particularly in tandem with chromatographic separation, enables highly sensitive trace analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of molecules. researchgate.netslideshare.net It provides information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei. researchgate.netmsu.edu For this compound, ¹H NMR and ¹³C NMR are the most relevant techniques.

¹H NMR spectroscopy would show a signal for the two protons of the methylene (B1212753) group (-CH₂-), and its chemical shift would be influenced by the adjacent electron-withdrawing chlorine atom and carboxylic acid group. Similarly, ¹³C NMR would provide signals for the two carbon atoms in the molecule, with their chemical shifts indicating their chemical environment. Two-dimensional (2D) NMR techniques, such as COSY and HETCOR, can be used to establish connectivity between protons and carbons, confirming the molecular structure. slideshare.netcellulosechemtechnol.ro While NMR is primarily a qualitative technique for structure determination, quantitative NMR (qNMR) can also be employed for concentration measurements, as the signal intensity is directly proportional to the number of nuclei. researchgate.net

Mass Spectrometry (MS) and Tandem MS Techniques for Trace Analysis

Mass Spectrometry (MS) is a highly sensitive detection method that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC or HPLC, it becomes a powerful tool for the trace analysis of this compound. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected precursor ions. nih.govnsf.gov This technique, often used in Multiple Reaction Monitoring (MRM) mode, is particularly valuable for quantifying trace levels of analytes in complex matrices by minimizing background interference. nih.gov For instance, a liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous detection of various haloacetic acids, including this compound. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS), especially when used in tandem (ICP-MS/MS) and coupled with HPLC, allows for ultra-trace determination of heteroatoms like chlorine. nih.govacs.org This enables the speciation analysis of organic halogenated compounds. A rapid HPLC-ICP-MS/MS method has been reported for the simultaneous determination of chlorinated and brominated acetic acids in water samples, achieving low limits of detection. nih.govacs.org

The following table highlights the capabilities of a reported HPLC-ICP-MS/MS method for haloacetic acids:

| Parameter | Finding |

| Analytes | Chlorinated and brominated acetic acids (including 2-CAA) |

| Separation Time | < 6 minutes for the main five regulated haloacetic acids |

| Limits of Detection (LODs) | 1.4–1.6 μg Cl L⁻¹ for chlorinated acetic acids |

| Linearity (r²) | 0.9996–0.9999 |

| Validated Matrices | Tap, river, and groundwater |

Table based on findings from a study on the simultaneous determination of haloacetic acids by HPLC-ICP-MS/MS. nih.govacs.org

Infrared (IR) Spectroscopy in Material Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify and characterize materials by measuring the absorption of infrared radiation by their chemical bonds. nih.gov Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. For this compound (C₂H₃ClO₂), IR spectroscopy is instrumental in confirming its structure and identifying its presence in various compounds and materials. ontosight.ainist.gov

The analysis of the IR spectrum of this compound reveals distinct absorption bands corresponding to its constituent functional groups. The presence of a carboxylic acid is prominently indicated by a broad absorption band for the O-H stretch and a sharp, strong peak for the C=O (carbonyl) stretch. The C-Cl bond also shows a characteristic absorption in the fingerprint region of the spectrum. These spectral features are essential for confirming the synthesis of derivatives or for identifying this compound as a component in a larger molecular structure. derpharmachemica.comresearchgate.net

Key IR Absorption Bands for this compound Interactive Data Table

| Wavenumber Range (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1210-1320 | C-O stretch | Carboxylic Acid |

| 600-800 | C-Cl stretch | Alkyl Halide |

Data sourced from typical infrared spectroscopy correlation charts and the NIST Chemistry WebBook for chloroacetic acid. nist.gov

In material science, IR spectroscopy is used to verify the incorporation of this compound or its derivatives into polymers or other complex structures. ontosight.ai By comparing the spectrum of the final material to that of the starting reactants, researchers can confirm successful chemical modification.

Electrochemical and Biosensor-Based Detection Approaches

Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization, making them well-suited for the detection of electroactive species like this compound. ucf.edu

Potentiometric and amperometric sensors are the two most common types of electrochemical sensors. scielo.brucl.ac.uk

Potentiometric Sensors: These devices measure the potential difference between a sensing electrode and a reference electrode at near-zero current flow. scielo.br The potential is logarithmically related to the concentration of the target analyte. Ion-selective electrodes (ISEs) are a primary example of potentiometric sensors. u-szeged.hu

Amperometric Sensors: These sensors operate by applying a fixed potential between a working electrode and a reference electrode, which drives an electrochemical oxidation or reduction of the analyte. scielo.br The resulting current is directly proportional to the analyte's concentration, often providing higher sensitivity and faster response times compared to potentiometry. ucf.edu

Research into sensors for this compound has led to the development of modified electrodes that can catalytically reduce the compound at a lower potential, enhancing selectivity and sensitivity. One such approach involves modifying a glassy carbon disk electrode with a thin coating of 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride (Fe(III)TPPCl). scispace.com This modified electrode acts as an effective amperometric sensor, where the catalytic material facilitates the electrochemical reduction of the organohalide. scispace.com The sensor's response (current) is calibrated against known concentrations of this compound to enable quantitative analysis of unknown samples. scispace.com

Comparison of Potentiometric and Amperometric Sensing Interactive Data Table

| Feature | Potentiometric Sensors | Amperometric Sensors |

|---|---|---|

| Principle | Measures potential difference (voltage) | Measures current at a fixed potential |

| Relationship | Logarithmic to concentration | Linear to concentration |

| Key Advantage | Wide dynamic range | High sensitivity, fast response |

| Example | pH electrode, Ion-Selective Electrode | Glucose meter, Clark oxygen sensor |

This table summarizes general characteristics of the two sensing types. ucf.eduscielo.brucl.ac.uk

Enzyme-based biosensors leverage the high specificity of biological enzymes to detect target analytes. nih.govmdpi.com These devices typically consist of an enzyme immobilized onto a transducer, which converts the biochemical reaction into a measurable signal (e.g., electrical, optical). mdpi.com

For this compound, a potential biosensor strategy could involve enzymes that are either inhibited by it or can act upon it. The detection principle often relies on monitoring the products of the enzymatic reaction. For example, many oxidase enzymes produce hydrogen peroxide (H₂O₂), which can be detected amperometrically. acs.org Horseradish peroxidase (HRP) is frequently used in biosensor construction to facilitate the electron transfer from H₂O₂ to the electrode surface at a low potential, enhancing sensitivity and reducing interferences. nih.gov

While specific enzyme biosensors for the direct detection of this compound are not widely reported, the underlying chemistry is relevant. For instance, the carboxylate group of this compound can be used to functionalize surfaces (like molybdenum disulfide) for the subsequent immobilization of proteins or enzymes via amide bond formation, a key step in biosensor construction. mdpi.com The development of a selective biosensor for this compound would likely involve identifying an enzyme, such as a specific dehalogenase, that can selectively catalyze a reaction involving the C-Cl bond.

Potentiometric and Amperometric Sensor Development

Sample Preparation and Preconcentration Techniques for Complex Matrices

Analyzing trace levels of this compound in complex samples, such as environmental water or biological fluids, often requires a preliminary step to isolate the analyte from interfering matrix components and to increase its concentration to a detectable level. mdpi.comresearchgate.net

Commonly used techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique where a liquid sample is passed through a cartridge containing a solid sorbent. chromatographyonline.com The analyte adsorbs to the sorbent, while matrix interferences pass through. The analyte is then eluted with a small volume of a suitable solvent, achieving both cleanup and preconcentration. mdpi.com

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two immiscible liquids. chromatographyonline.com It is a classic technique but can be solvent-intensive.

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), where analytes partition into the coating. The fiber is then transferred to the injection port of a chromatograph for analysis. chromatographyonline.com

The choice of technique depends on the analyte's properties, the matrix, and the required detection limit. For haloacetic acids in water, SPE is frequently employed to manage matrix effects from ions like chloride and sulfate, which can interfere with chromatographic and mass spectrometric analysis. dcu.ieacs.org

Overview of Sample Preparation Techniques Interactive Data Table

| Technique | Principle | Primary Use for 2-CAA Analysis | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample | Cleanup and preconcentration from water samples | mdpi.comchromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Extraction based on solubility | chromatographyonline.com |

| Solid-Phase Microextraction (SPME) | Partitioning between a coated fiber and a liquid/gas sample | Extraction of volatiles and non-volatiles | chromatographyonline.com |

CAA: Chloroacetic Acid

In some modern analytical methods, such as high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS), it is possible to achieve direct determination of haloacetic acids in certain water matrices without extensive sample preparation. acs.org

Quality Assurance and Quality Control in Analytical Measurements of this compound

Quality Assurance (QA) and Quality Control (QC) are systematic processes essential for ensuring that analytical data is reliable, reproducible, and accurate. solubilityofthings.comeurachem.org For the analysis of this compound, a robust QA/QC program is critical, particularly when results are used for regulatory compliance or environmental monitoring.

Key components of a QA/QC program include:

Calibration: Instruments must be calibrated daily with a series of working standards to generate a calibration curve. cdc.gov The response of the instrument to the analyte must be checked to ensure it remains within established tolerance limits (e.g., ±20% of the initial calibration). epa.gov

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the samples. eurachem.org This checks for contamination introduced during the sample preparation and analysis process.

Spiked Samples and Control Standards: A laboratory control sample (a clean matrix spiked with a known concentration of analyte) is analyzed with each batch to verify the accuracy of the method. eurachem.orgepa.gov Matrix spikes (field samples fortified with a known amount of analyte) are used to assess matrix-specific effects on recovery.

Desorption Efficiency (DE): For methods involving sorbent tubes (like air sampling on silica gel), the DE must be determined for each batch of sorbent by analyzing spiked tubes. cdc.gov

Documentation and Maintenance: All procedures, standard preparations, instrument maintenance, and analytical results must be meticulously documented. epa.govucf.edu This includes maintaining records of instrument performance checks and preventive maintenance schedules. epa.gov

Adherence to standardized guidelines, such as those from ISO/IEC 17025, provides a framework for laboratory competence and ensures the implementation of a comprehensive quality management system. solubilityofthings.comeurachem.org

Essential QA/QC Procedures in Analytical Chemistry Interactive Data Table

| Procedure | Purpose | Frequency |

|---|---|---|

| Instrument Calibration | To establish the relationship between signal and concentration | Daily or per batch |

| Analysis of Method Blanks | To detect contamination from reagents or procedures | With each sample batch |

| Analysis of Lab Control Spikes | To verify the accuracy and precision of the analytical method | With each sample batch |

| Analysis of Field Duplicates | To assess precision of sampling and analysis | As required by project plan |

| Instrument Maintenance Log | To ensure proper instrument function and traceability | As performed |

This table summarizes general QA/QC practices. eurachem.orgcdc.govepa.gov

Biological and Biochemical Interactions of 2 Chloroacetic Acid: Mechanistic Research

Interaction with Cellular Components and Macromolecules

2-Chloroacetic acid (CAA) has been shown to interact with and modulate the activity of various enzymes through several mechanisms. Research into its effect on the antioxidant enzyme catalase (CAT) reveals a direct binding interaction. nih.gov This binding, primarily driven by van der Waals forces and hydrogen bonds, occurs with a stoichiometry of approximately 9.2 molecules of CAA per molecule of CAT. nih.gov This interaction induces conformational changes in the enzyme, leading to an unfolding of its polypeptide chains and a reduction in its α-helical content. nih.gov Consequently, the molecular activity of catalase decreases. nih.gov Interestingly, this inhibition of molecular activity can be partially reversed by increasing the ionic strength of the medium. nih.gov In cellular contexts, such as in mouse primary hepatocytes, exposure to CAA results in a bell-shaped dose-response curve for intracellular catalase activity. nih.gov At certain concentrations, the observed decrease in CAT activity is attributed to its utilization in scavenging hydrogen peroxide or to the broader inactivation of cellular proteins and enzymes. mdpi.com

Beyond catalase, this compound is known to affect key metabolic enzymes. It has been suggested that a contributing factor to its toxicity is the inhibition of enzymes within the tricarboxylic acid (TCA) cycle, which would decrease the cellular energy supply. oecd.org This aligns with its characterization as a metabolic inhibitor. While its analogue, dichloroacetic acid (DCA), is a known inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex, the precise inhibitory mechanisms of CAA on specific TCA cycle enzymes are a subject of ongoing research. nih.govresearchgate.net The metabolism of other chlorinated compounds, such as vinyl chloride and vinylidene chloride, can produce this compound as a metabolite, which then exerts these enzymatic effects. epa.govnih.gov

Table 1: Interaction of this compound with Catalase

| Parameter | Finding | Citation |

|---|---|---|

| Binding Forces | Van der Waals forces and hydrogen bonds | nih.gov |

| Stoichiometry (CAA:CAT) | 9.2 | nih.gov |

| Structural Effect | Unfolding of polypeptide chains, decrease in α-helical content | nih.gov |

| Functional Effect | Decrease in molecular activity | nih.gov |

| Cellular Response | Bell-shaped dose-response in intracellular CAT activity | nih.gov |

This compound is recognized as an alkylating agent. nih.gov This reactivity is central to its interaction with proteins. The process of alkylation involves the formation of a covalent bond between the chemical agent and a nucleophilic site on a macromolecule. In proteins, common targets for alkylation include the sulfhydryl (thiol) groups of cysteine residues and the amino groups of lysine (B10760008) residues. epa.govnih.gov

Research has shown that reactive metabolites of compounds like vinylidene chloride, which include 2-chloroacetyl chloride, readily react with protein thiols. nih.gov 2-Chloroacetyl chloride, a more reactive derivative, reacts with thiols at a rate many orders of magnitude faster than this compound itself. nih.gov This suggests that the in vivo alkylating potential of CAA may be linked to its metabolic activation or its formation from more reactive precursors.

The formation of adducts with glutathione (B108866) (GSH), a critical intracellular antioxidant and nucleophile, has been extensively studied. Liver microsomes can catalyze the formation of conjugates between GSH and metabolites of vinylidene chloride, resulting in products such as 2-(S-glutathionyl)acetate. nih.gov This adduct has been observed to form in isolated rat hepatocytes and can be released from the cells, indicating that the reactive metabolites are capable of crossing the plasma membrane. nih.gov The formation of such adducts represents a detoxification pathway but also confirms the electrophilic and alkylating nature of CAA and its precursors, which allows them to covalently modify proteins and other macromolecules. epa.govnih.gov

Table 2: Protein Targets and Adducts of this compound and its Precursors

| Target Molecule | Type of Interaction | Resulting Adduct/Product | Citation |

|---|---|---|---|

| Protein Thiol Groups (e.g., Cysteine) | Alkylation | Covalent protein adducts | epa.govnih.gov |

| Glutathione (GSH) | Conjugation | 2-(S-glutathionyl)acetate | nih.gov |

| Glutathione (GSH) | Conjugation | S-(2-glutathionyl)acetylglutathione | nih.gov |

The interaction of this compound with nucleic acids and its potential genotoxicity have been investigated, yielding complex results. Some studies have reported that CAA is not genotoxic or only weakly genotoxic. oup.comresearchgate.net For instance, in the SOS chromotest, this compound did not show a genotoxic effect, with or without metabolic activation. oup.com

However, other research indicates that CAA can induce DNA damage. It has been shown to cause DNA strand breaks in mice and increase chromatid exchange. oup.com A proposed mechanism for the genotoxicity of its analogue, dichloroacetic acid (DCA), involves its metabolism leading to the formation of etheno adducts on cytosine, which can mislead DNA polymerase during replication. oup.com While this was proposed for DCA, similar mechanisms could be relevant for CAA, particularly following metabolic activation.

Further studies have shown that the DNA damage induced by monochloroacetic acid in human lymphocytes, as measured by the comet assay and micronucleus formation, can be reduced by the presence of antioxidants like catalase. publisso.de This suggests that reactive oxygen species (ROS) play a role in its genotoxic mechanism, potentially triggering cellular apoptosis through an endoplasmic reticulum (ER) stress signaling pathway. publisso.de In contrast to its metabolite chloroacetaldehyde (B151913), which is a potent inducer of chromosome aberrations, this compound itself has shown no significant mutagenic activity in some bacterial assays like the Salmonella typhimurium test. jst.go.jpnih.gov This highlights the critical role of metabolic transformation in mediating the genotoxic potential of these compounds.

Protein Alkylation and Adduct Formation Research

Effects on Microbial Physiology and Metabolism

This compound exhibits a dual role in its interaction with microorganisms: it can serve as a carbon and energy source for some, while acting as a growth inhibitor for others. nih.govnih.gov Its use as a bacteriostat and preservative stems from its ability to inhibit microbial growth. nih.gov The inhibitory effect is often attributed to the general stress caused by organic acids, which can disrupt cellular pH homeostasis and metabolic functions. nih.gov

Conversely, numerous microbial species are capable of degrading this compound, utilizing it in their metabolic pathways. The biodegradation can occur under both aerobic and anaerobic conditions. oecd.orgecetoc.org The primary step in aerobic degradation is the enzymatic cleavage of the carbon-chlorine bond, a reaction catalyzed by enzymes such as haloalkanoic acid dehydrogenase and halidohydrolase. ecetoc.org This dehalogenation step produces glycolic acid and hydrochloric acid. ecetoc.org The resulting glycolic acid is a common metabolite that can be readily converted to glyoxylate (B1226380) and subsequently channeled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis. ecetoc.orgepa.gov

Under anaerobic conditions, microorganisms can also metabolize chloroacetates. For instance, a methanogenic mixed culture can hydrolyze monochloroacetate to glycolic acid, which is then converted to methane (B114726) and carbon dioxide. ecetoc.org The anaerobic fermentation of the related compound dichloroacetate (B87207) (DCA) has been shown to proceed via a haloacid dehalogenase (HAD) that converts DCA to glyoxylate. nih.govosti.gov This is followed by enzymes of the Wood-Ljungdahl pathway, ultimately producing acetate (B1210297). nih.govosti.gov These degradation pathways demonstrate the metabolic versatility of microorganisms in breaking down halogenated organic compounds.

Table 3: Microbial Degradation Pathways of this compound

| Condition | Key Enzyme(s) | Initial Product | Subsequent Pathway | Citation |

|---|---|---|---|---|

| Aerobic | Haloalkanoic acid dehydrogenase, Halidohydrolase | Glycolic acid | Tricarboxylic Acid (TCA) Cycle | ecetoc.org |

| Anaerobic (Methanogenic) | Hydrolase | Glycolic acid | Methanogenesis | ecetoc.org |

| Anaerobic (Fermentative - inferred from DCA) | Haloacid dehalogenase (HAD) | Glyoxylate | Wood-Ljungdahl Pathway | nih.govosti.gov |

Microorganisms exposed to the stress induced by this compound, primarily a form of acid stress, have evolved sophisticated adaptational responses to survive and even thrive. nih.gov These responses are multifaceted, involving changes at the genetic, metabolic, and cellular levels. binasss.sa.crfrontiersin.org A general response to acid stress is the maintenance of pH homeostasis, which involves pumping protons out of the cell, as well as altering metabolic pathways to consume protons. nih.govnih.gov

Specific genetic and structural adaptations have been observed. Bacteria can alter the expression of a wide array of genes, including those involved in membrane and cell envelope composition, motility, and nucleotide synthesis, to counteract the effects of a low pH environment. binasss.sa.cr Changes in the cell membrane, such as modifications to its fluidity and lipid composition, can reduce proton permeability, thus protecting the cytoplasm from acidification. binasss.sa.cr Furthermore, stress can induce the synthesis of specific proteins, including chaperones, that help to protect or repair other macromolecules like DNA and enzymes from acid-induced damage. nih.gov